2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol
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Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol typically involves multiple steps. One common method includes the condensation of 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 6-fluorophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and fluorophenol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-bromophenol: A simpler analog with a bromine atom attached to the phenol ring.
1,3-benzoxazole: The core structure of the compound without the bromophenyl and fluorophenol groups.
6-fluorophenol: A related compound with a fluorine atom on the phenol ring.
Uniqueness
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H12BrFN2O2 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol |
InChI |
InChI=1S/C20H12BrFN2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
YBISZQDHJIYGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
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